5-[(3-methoxyphenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
Description
The compound 5-[(3-methoxyphenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one (hereafter referred to as the target compound) features a tricyclic core comprising a quinolin-8-one scaffold fused with a [1,3]dioxolo ring at positions 4,5-g. Key structural attributes include:
- A 3-methoxyphenylmethyl group at position 3.
- A 4-methylbenzoyl substituent at position 5.
Properties
IUPAC Name |
5-[(3-methoxyphenyl)methyl]-7-(4-methylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO5/c1-16-6-8-18(9-7-16)25(28)21-14-27(13-17-4-3-5-19(10-17)30-2)22-12-24-23(31-15-32-24)11-20(22)26(21)29/h3-12,14H,13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMOVQOUSUCUHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[(3-methoxyphenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a synthetic derivative belonging to the quinoline family. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure
The structural formula of the compound is as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to modulate enzyme activities involved in cell proliferation and apoptosis, thereby exhibiting potential anticancer properties. The interactions may include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes that are crucial for cancer cell growth.
- Receptor Modulation : It can bind to specific receptors, altering signaling pathways that lead to cell death or growth inhibition.
Anticancer Activity
Several studies have investigated the anticancer potential of quinoline derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
- Cell Lines Tested : Commonly used cancer cell lines include MV-4-11 (acute myeloid leukemia) and MCF-7 (breast cancer).
- IC50 Values : The compound's effectiveness can be quantified by its IC50 values (the concentration required to inhibit cell growth by 50%). For example:
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Research indicates that quinoline derivatives can interact with bacterial DNA gyrase, leading to inhibition of bacterial growth:
- Pathogens Tested : Common pathogens include Staphylococcus aureus and Escherichia coli.
- Activity Levels : Most derivatives show moderate to good antimicrobial activity depending on their structural modifications.
Study 1: Anticancer Evaluation
A study focused on the synthesis and evaluation of quinoline derivatives found that compounds with specific substitutions exhibited significant antileukemia activity. The presence of a methoxy group at the phenyl ring was crucial for enhancing activity against MV-4-11 cells .
| Compound | Structure | IC50 (μM) |
|---|---|---|
| 5a | Structure | 0.12 |
| 5b | Structure | 0.24 |
Study 2: Antimicrobial Screening
In another study assessing the antimicrobial properties of related compounds, it was noted that modifications at the benzoyl position influenced antibacterial efficacy significantly:
| Compound | Pathogen Tested | Zone of Inhibition (mm) |
|---|---|---|
| 6a | S. aureus | 15 |
| 6b | E. coli | 18 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Quinolinone Core
The following table summarizes key structural differences between the target compound and analogues:
Key Observations:
Substituent Position and Electronic Effects :
- The 4-methylbenzoyl group in the target compound (electron-donating methyl) contrasts with the 4-methoxybenzoyl group in its analogue , which introduces stronger electron-donating effects via the methoxy group. This difference may influence binding affinity in biological systems.
- The benzotriazolylcarbonyl group in ’s compound introduces a bulky, electron-deficient moiety, likely altering solubility and reactivity compared to the target’s aromatic substituents.
- Impact of Alkyl vs.
Key Observations:
Physicochemical and Electronic Properties
employed density functional theory (DFT) on a phenyl-substituted dihydroquinolinone, revealing:
- HOMO-LUMO Gap : 4.32 eV (indicative of moderate reactivity).
Q & A
Q. How can theoretical frameworks guide the design of derivatives with improved pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
